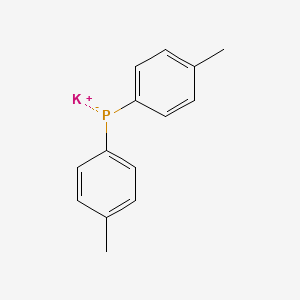
Potassium di-p-tolylphosphanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium di-p-tolylphosphanide is an organophosphorus compound that features a phosphorus atom bonded to two p-tolyl groups and a potassium ion. This compound is part of the broader class of tertiary phosphines, which are known for their significant roles in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium di-p-tolylphosphanide can be synthesized through the reaction of p-tolylphosphine with potassium metal. The reaction typically involves the cleavage of P–C bonds by potassium, resulting in the formation of the phosphide precursor . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Aplicaciones Científicas De Investigación
Potassium di-p-tolylphosphanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium di-p-tolylphosphanide involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and facilitate the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium diphenylphosphide
- Sodium di-p-tolylphosphanide
- Lithium di-p-tolylphosphanide
Uniqueness
Potassium di-p-tolylphosphanide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its potassium ion provides unique solubility and reactivity characteristics that are different from its sodium and lithium counterparts .
Propiedades
Fórmula molecular |
C14H14KP |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
potassium;bis(4-methylphenyl)phosphanide |
InChI |
InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |
Clave InChI |
OOZDQZRYPDLYTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



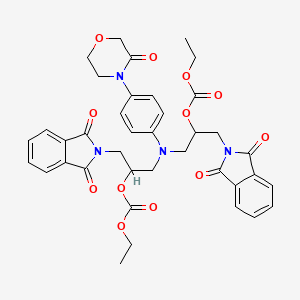

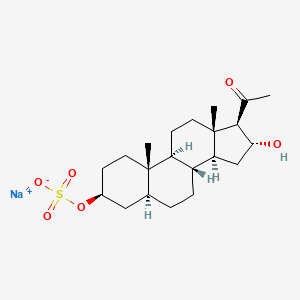
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
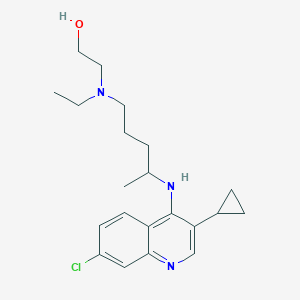
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
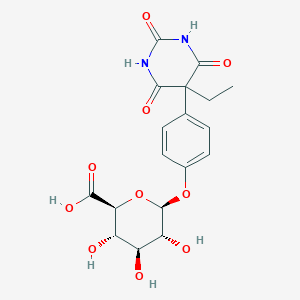
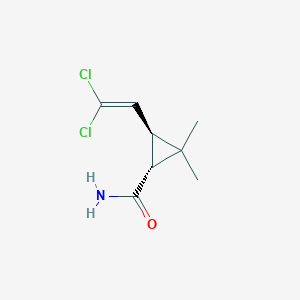
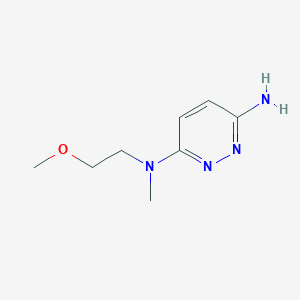
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)

